molecular formula C24H31N3O B8118626 (4S)-3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one

(4S)-3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one

Cat. No.: B8118626
M. Wt: 377.5 g/mol
InChI Key: YZRXTIGAQRIAEX-XMMPIXPASA-N
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Description

(4S)-3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one is a complex organic compound with a unique structure that includes a pyrazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinoline Core: This step involves the cyclization of a suitable precursor, such as a substituted aniline, with a diketone under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

(4S)-3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Reduced pyrazoloquinoline compounds.

    Substitution: Various substituted pyrazoloquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4S)-3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4,7,7-trimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one: Lacks the 2,2-dimethylpropyl group.

    (4S)-3-(2,2-dimethylpropyl)-4,7,7-trimethyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one: Lacks the phenyl group.

Uniqueness

The presence of both the 2,2-dimethylpropyl and phenyl groups in (4S)-3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

(4S)-3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c1-22(2,3)12-17-20-21(27-26-17)25-16-13-23(4,5)14-18(28)19(16)24(20,6)15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3,(H2,25,26,27)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRXTIGAQRIAEX-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C3=C(NNC3=N2)CC(C)(C)C)(C)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C2=C(CC(CC2=O)(C)C)N=C3C1=C(NN3)CC(C)(C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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